3-[3-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride
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Overview
Description
3-[3-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride typically involves the following steps:
Formation of the Trifluoromethoxy Phenyl Intermediate: The trifluoromethoxy group is introduced to the phenyl ring through a trifluoromethoxylation reaction.
Coupling with Pyrrolidine: The trifluoromethoxy phenyl intermediate is then coupled with pyrrolidine under appropriate conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-[3-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-[3-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[3-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A selective serotonin reuptake inhibitor with a trifluoromethyl group.
Alpelisib: A phosphatidylinositol-3-kinase (PI3K) inhibitor with a trifluoromethyl group.
Pexidartinib: A kinase inhibitor with a trifluoromethyl group.
Uniqueness
3-[3-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, particularly in drug development .
Properties
CAS No. |
2703779-38-6 |
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Molecular Formula |
C11H13ClF3NO |
Molecular Weight |
267.67 g/mol |
IUPAC Name |
3-[3-(trifluoromethoxy)phenyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H12F3NO.ClH/c12-11(13,14)16-10-3-1-2-8(6-10)9-4-5-15-7-9;/h1-3,6,9,15H,4-5,7H2;1H |
InChI Key |
IRFGBVWUQBEHKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC(=CC=C2)OC(F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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